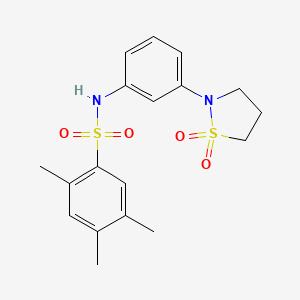

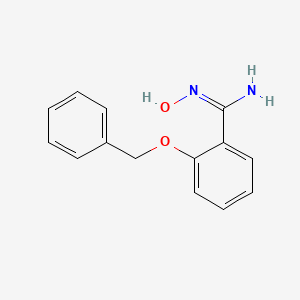

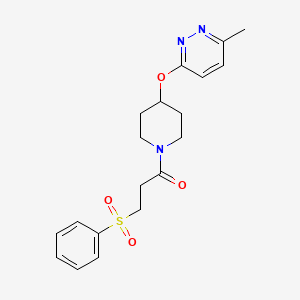

![molecular formula C14H15BrN2O2 B2577137 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one CAS No. 1160248-50-9](/img/structure/B2577137.png)

1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention due to their biological activity against cancer cells, microbes, and various disorders in the human body . Piperidine is another essential heterocyclic system used in drug production . Its derivatives show several important pharmacophoric features and are utilized in different therapeutic applications .

Synthesis Analysis

The synthesis of indole derivatives has been a focus of the chemical community due to the importance of this ring system . Various methods of synthesis have been investigated, including palladium-catalyzed intramolecular amination . Similarly, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Indoles and piperidines are both heterocyclic compounds. Indoles are found in proteins in the form of amino acids, such as tryptophan . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Palladium-catalyzed intramolecular amination of arenes is one of the reactions used in the synthesis of indoline derivatives . This reaction tolerates a wide range of functional groups, including acetyl, cyano, and nitro .Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis Approaches

The synthesis of spirocyclic oxindole analogues, such as 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, has been achieved through scalable methods. Key steps include dianion alkylation and cyclization, demonstrating the compound's utility in synthesizing complex molecular structures without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Organocatalytic Asymmetric Synthesis

The compound has been used in organocatalytic asymmetric Michael-Michael cascade reactions to construct highly functionalized N-fused piperidinoindoline derivatives. This method offers good yields and excellent enantioselectivities, showcasing the compound's versatility in creating complex molecules with multiple stereocenters (Zhao et al., 2014).

Pharmacological Applications

c-Met/ALK Inhibitors

Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized, showing significant potential as c-Met/ALK dual inhibitors. These compounds, like SMU-B, demonstrate pharmacodynamics effects by inhibiting c-Met phosphorylation in vivo and significant tumor growth inhibition in gastric carcinoma models, highlighting their therapeutic potential (Li et al., 2013).

Antimicrobial and Antitumor Activity

Antimicrobial and Antitumor Derivatives

Research into selenium-containing dispiro indolinones based on 2-selenoxo-imidazolidin-4-ones has shown that these compounds exhibit cytotoxic activity comparable to their oxygen and sulfur-containing counterparts. Certain derivatives demonstrated considerable in vitro cytotoxicity against cancer cell lines, suggesting a potential indirect p53-dependent mechanism of action (Novotortsev et al., 2021).

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole-based compounds are known to interact with their targets through various mechanisms, often involving cycloaddition reactions . These reactions are atom-economical and considered green reactions .

Biochemical Pathways

Indole-based compounds are known to be involved in a wide array of biochemical pathways . They contribute to the construction of complex and biologically relevant heterocyclic compounds .

Result of Action

Indole-based compounds are known to exhibit various biologically vital properties .

Future Directions

properties

IUPAC Name |

1'-acetyl-6-bromospiro[1H-indole-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-9(18)17-6-4-14(5-7-17)11-3-2-10(15)8-12(11)16-13(14)19/h2-3,8H,4-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYSQYDYYPSVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

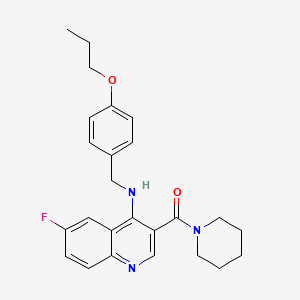

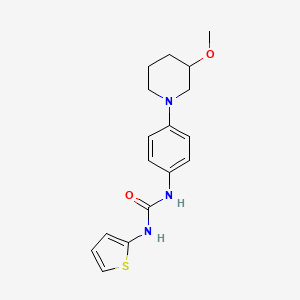

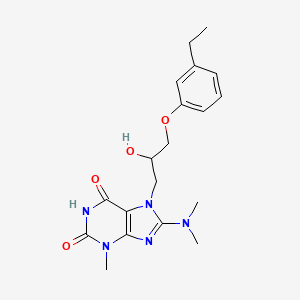

![8-(4-fluorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577054.png)

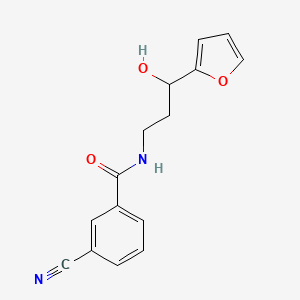

![1-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2577068.png)